molecular formula C18H21BrO4 B12340094 7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12340094
M. Wt: 381.3 g/mol
InChI Key: YOOOLYXSVXXOOV-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-benzopyran-4-one and 4-hydroxyphenyl.

    Bromination: The introduction of the bromopropoxy group is achieved through a bromination reaction, where a bromine source (e.g., N-bromosuccinimide) is used.

    Etherification: The brominated intermediate is then subjected to an etherification reaction with 3-bromopropanol to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, potentially converting it to an alcohol.

    Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.

Biology

Biologically, benzopyran derivatives are often studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. The presence of the hydroxyphenyl group may enhance these activities.

Medicine

In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives exert their effects through interactions with enzymes, receptors, or other proteins. The hydroxyphenyl group may facilitate binding to these targets, while the bromopropoxy group could influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-3-(4-hydroxyphenyl)-
  • 4H-1-Benzopyran-4-one, 7-(3-methoxypropoxy)-3-(4-hydroxyphenyl)-
  • 4H-1-Benzopyran-4-one, 7-(3-ethoxypropoxy)-3-(4-hydroxyphenyl)-

Uniqueness

The uniqueness of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” lies in its specific functional groups. The bromopropoxy group may confer distinct reactivity and biological activity compared to its chloro, methoxy, or ethoxy analogs.

Properties

Molecular Formula

C18H21BrO4

Molecular Weight

381.3 g/mol

IUPAC Name

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C18H21BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-5,11,14-15,17,20H,1,6-10H2

InChI Key

YOOOLYXSVXXOOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1OCCCBr)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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